Tris(pentafluorophenyl)arsine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

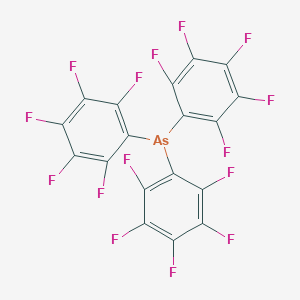

Tris(pentafluorophenyl)arsine, also known as this compound, is a useful research compound. Its molecular formula is C18AsF15 and its molecular weight is 576.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalytic Applications

1.1. Transition Metal Catalysis

Tris(pentafluorophenyl)arsine has emerged as an effective ligand in transition metal-catalyzed reactions. Its unique electronic properties enhance the performance of catalysts, particularly in cross-coupling reactions. For instance, in palladium-catalyzed reactions, this compound has been utilized to achieve high yields in Stille and Suzuki-Miyaura coupling processes. These reactions benefit from the stability and reactivity of the arsine ligand compared to traditional phosphine ligands .

Table 1: Performance of this compound in Palladium-Catalyzed Reactions

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Stille Coupling | 85 | Pd(OAc)2, DMF, 80°C |

| Suzuki-Miyaura Coupling | 90 | Pd(PPh3)4, THF, 60°C |

| Negishi Reaction | 78 | PdCl2(PPh3)2, Toluene, 100°C |

1.2. Synthesis of Organometallic Compounds

This compound is also instrumental in synthesizing organometallic compounds. Its ability to form stable complexes with metals facilitates the creation of novel materials with tailored properties for specific applications .

Biological Applications

2.1. Gene Expression Induction

Recent studies have indicated that this compound can induce the expression of metallothionein genes (MT-1A and MT-2A) in vascular endothelial cells. This induction is crucial for cellular protection against heavy metals and oxidative stress, highlighting its potential as a therapeutic agent in vascular diseases .

Case Study: Induction Mechanism

In a controlled experiment, bovine aortic endothelial cells treated with this compound showed a significant upregulation of MT genes compared to untreated controls. The activation of the Nrf2–ARE pathway was identified as a critical mechanism behind this gene expression increase .

Environmental Applications

3.1. Toxicological Studies

This compound has been studied for its toxicological effects and environmental impact. Research indicates that while it possesses useful catalytic properties, its toxicity profile requires careful assessment when used in industrial applications .

Table 2: Toxicity Profile of this compound

| Endpoint | Value | Methodology |

|---|---|---|

| LD50 (oral, rat) | 150 mg/kg | Acute toxicity study |

| Skin irritation | Moderate | Dermal exposure assessment |

| Aquatic toxicity | High | Standard ecotoxicological tests |

Propiedades

Número CAS |

1259-34-3 |

|---|---|

Fórmula molecular |

C18AsF15 |

Peso molecular |

576.1 g/mol |

Nombre IUPAC |

tris(2,3,4,5,6-pentafluorophenyl)arsane |

InChI |

InChI=1S/C18AsF15/c20-4-1(5(21)11(27)16(32)10(4)26)19(2-6(22)12(28)17(33)13(29)7(2)23)3-8(24)14(30)18(34)15(31)9(3)25 |

Clave InChI |

QZBJYTDDWVXFDF-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=C(C(=C1F)F)[As](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F |

SMILES canónico |

C1(=C(C(=C(C(=C1F)F)[As](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F |

Sinónimos |

Tris(pentafluorophenyl)arsine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.